molecular formula C19H21BrO5 B2512168 Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 384370-67-6

Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2512168
CAS No.: 384370-67-6
M. Wt: 409.276
InChI Key: BIDKWCRYUARCID-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the class of benzofuran derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Antimicrobial Properties

Ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, as part of benzofuran compounds, has been studied for its antimicrobial properties. Research indicates that benzofuran derivatives, including those structurally similar to the compound , exhibit significant antimicrobial activities. For instance, benzofuran aryl ureas and carbamates have been synthesized and screened for their antimicrobial effectiveness (Kumari et al., 2019).

Synthesis and Characterization

The synthesis and characterization of benzofuran derivatives, such as this compound, are crucial for understanding their chemical properties and potential applications. Various synthetic routes and characterizations have been explored to understand these compounds better. For example, novel synthetic processes have been developed to produce benzofuran derivatives, highlighting their potential in various applications (Shan, 2011).

Biological Activities

Research into benzofuran compounds has also explored their potential biological activities. For instance, studies have been conducted on new benzofuran derivatives to understand their potential anti-HIV-1 activities, indicating the broad scope of biological applications for these compounds (Mubarak et al., 2007).

Anti-Inflammatory and Analgesic Activities

Some benzofuran derivatives have been investigated for their potential anti-inflammatory and analgesic activities. This highlights the diverse therapeutic possibilities that compounds like this compound might offer (Rajanarendar et al., 2013).

Mechanism of Action

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), is a crucial aspect of drug action. The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action environment, including factors like pH, temperature, and the presence of other molecules, can influence a compound’s stability and efficacy. For example, certain compounds may be more stable and effective under acidic conditions, while others may perform better in a neutral or basic environment .

Properties

IUPAC Name

ethyl 6-bromo-5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO5/c1-3-23-19(22)17-11(2)24-15-10-14(20)16(9-13(15)17)25-18(21)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDKWCRYUARCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3CCCCC3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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